An In-depth Technical Guide to 2-Furoyltrifluoroacetone
An In-depth Technical Guide to 2-Furoyltrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Furoyltrifluoroacetone (FTFA), a versatile fluorinated β-diketone. It covers its chemical and physical properties, a detailed synthesis protocol, and explores its potential applications in drug discovery and materials science, with a focus on its plausible role in modulating cellular signaling pathways.
Core Properties of 2-Furoyltrifluoroacetone
2-Furoyltrifluoroacetone, also known as 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, is a chemical compound with the molecular formula C₈H₅F₃O₃.[1][2][3] It belongs to the class of β-diketones, which are characterized by two carbonyl groups separated by a methylene group. The presence of a furan ring and a trifluoromethyl group imparts unique chemical and physical properties to the molecule, making it a valuable building block in various synthetic applications.
Physicochemical Data
A summary of the key physical and chemical properties of 2-Furoyltrifluoroacetone is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 326-90-9 | [1][2][3] |
| Molecular Formula | C₈H₅F₃O₃ | [1][2][3] |
| Molecular Weight | 206.12 g/mol | [1][4] |
| Appearance | Clear yellow liquid or white to yellow-orange powder/lump | [5] |
| Melting Point | 19-22 °C | [2][4][5] |
| Boiling Point | 203 °C at 760 mmHg | [2][4] |
| Density | 1.391 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.528 | [2] |
| Purity | ≥98% | [4][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Furoyltrifluoroacetone. The following table summarizes its key spectral features.
| Spectroscopy | Data Highlights | Source(s) |
| ¹H NMR | Spectra available, characteristic peaks for furan and methylene protons. | [6] |
| ¹³C NMR | Spectra available, showing peaks for carbonyl, furan, and trifluoromethyl carbons. | [7][8] |
| Infrared (IR) | Spectra available, indicating the presence of C=O and C-F stretching vibrations. | [1][2] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for molecular weight confirmation. | [2][3] |
Synthesis of 2-Furoyltrifluoroacetone
The primary synthetic route to 2-Furoyltrifluoroacetone is through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of FTFA, 2-acetylfuran is reacted with ethyl trifluoroacetate.
Experimental Protocol: Claisen Condensation
This protocol outlines the synthesis of 2-Furoyltrifluoroacetone from 2-acetylfuran and ethyl trifluoroacetate using lithium bis(trimethylsilyl)amide (LiHMDS) as the base.
Materials:
-
2-Acetylfuran
-
Ethyl trifluoroacetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1.0 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 500 mL three-necked flask, add 20.0 g (181.6 mmol) of 2-acetylfuran, 50 mL of anhydrous THF, and 24 mL of ethyl trifluoroacetate.
-
Cool the mixture to 0-3 °C in an ice-water bath.
-
Slowly add 200 mL of a 1.0 M LiHMDS solution in THF dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the THF from the reaction mixture by concentration under reduced pressure using a rotary evaporator.
-
Transfer the residue to a separatory funnel and extract with a solution of ethyl acetate and 1.0 M hydrochloric acid.
-
Separate the organic phase, wash it with saturated brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the final product, 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione.
Synthesis Workflow Diagram
Potential Biological Activity and Signaling Pathways
While direct studies on the specific signaling pathways modulated by 2-Furoyltrifluoroacetone are limited, its structural features and the activities of related compounds suggest plausible mechanisms of action, particularly in the context of cancer research and drug development.
Enzyme Inhibition: A Plausible Mechanism
β-Diketones, especially those containing fluorine atoms, are known to be effective enzyme inhibitors. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes.
A structurally similar compound, a 2-furoyl piperazine amide, has been identified as a selective inhibitor of the serine hydrolase LYPLA1 (Lysophospholipase 1). LYPLA1 is involved in the metabolism of lysophospholipids, which are bioactive signaling molecules. By inhibiting LYPLA1, 2-Furoyltrifluoroacetone could potentially disrupt lysophospholipid signaling, which is implicated in various cellular processes, including cell proliferation, migration, and survival.
Hypothetical Signaling Pathway: Modulation of Lysophospholipid Signaling
Based on the inhibitory activity of a similar compound on LYPLA1, a hypothetical signaling pathway for 2-Furoyltrifluoroacetone can be proposed. Inhibition of LYPLA1 would lead to an accumulation of its substrate, lysophosphatidylcholine (LPC). Elevated levels of LPC can have various downstream effects, including the activation of G-protein coupled receptors (GPCRs) and the modulation of intracellular signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.
Induction of Apoptosis
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Fluorinated compounds have been shown to induce apoptosis through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.[9][10][11] The cytotoxic activity of 2-Furoyltrifluoroacetone against human tumor cells has been noted, suggesting that it may also trigger apoptotic pathways.[2] Further research is warranted to elucidate the specific molecular targets of FTFA in the apoptotic machinery.
Experimental Protocols for Biological Evaluation
To investigate the biological activities of 2-Furoyltrifluoroacetone, a series of in vitro assays can be employed.
Enzyme Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory effect of 2-Furoyltrifluoroacetone on a target enzyme, such as a serine hydrolase.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
2-Furoyltrifluoroacetone (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of 2-Furoyltrifluoroacetone in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the 2-Furoyltrifluoroacetone dilutions to the wells. Include a control with solvent only.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Apoptosis Assay Protocol (Annexin V/PI Staining)
This protocol describes a common method to detect apoptosis in cells treated with 2-Furoyltrifluoroacetone using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
2-Furoyltrifluoroacetone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-Furoyltrifluoroacetone for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
General Experimental Workflow Diagram
Applications and Future Directions
2-Furoyltrifluoroacetone is a valuable molecule with diverse applications.
-
Drug Discovery: Its potential as an enzyme inhibitor and apoptosis inducer makes it an interesting scaffold for the development of novel anticancer and anti-inflammatory agents.[4]
-
Materials Science: As a ligand, it is used in the synthesis of luminescent lanthanide complexes for applications in organic light-emitting diodes (OLEDs) and displays.[4]
-
Organic Synthesis: The β-diketone moiety serves as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important pharmacophores.[4]
Future research should focus on elucidating the precise molecular targets and signaling pathways affected by 2-Furoyltrifluoroacetone. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs for specific therapeutic applications. Further investigation into its coordination chemistry could also unveil novel materials with enhanced photophysical properties.
References
- 1. 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione | C8H5F3O3 | CID 67594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione [webbook.nist.gov]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. ossila.com [ossila.com]
- 5. 2-Furoyltrifluoroacetone | 326-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4,4,4-TRIFLUORO-1-(2-FURYL)-1,3-BUTANEDIONE(326-90-9) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro | MDPI [mdpi.com]
